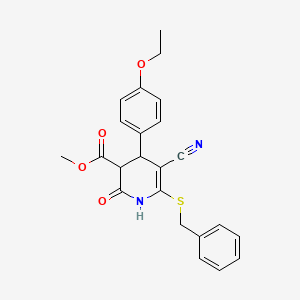![molecular formula C21H17N5O2 B11657169 4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11657169.png)
4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C21H19N5O2 and a molecular weight of 373.41 g/mol This compound is known for its unique structure, which includes an anilino group, a methoxybenzylidene group, and a pyridinecarbonitrile core
Preparation Methods
The synthesis of 4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aniline derivative with a methoxybenzylidene compound, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .
Scientific Research Applications
4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with similar compounds such as:
N-(4-Methoxybenzylidene)-4-nitroaniline: This compound has a similar methoxybenzylidene group but differs in its nitroaniline core.
N-(4-Methoxybenzylidene)aniline: This compound shares the methoxybenzylidene group but lacks the pyridinecarbonitrile core.
N-(4-Methoxybenzylidene)-4-methoxyaniline: This compound has both methoxybenzylidene and methoxyaniline groups, differing in its overall structure and properties .
Properties
Molecular Formula |
C21H17N5O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-anilino-5-[(E)-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H17N5O2/c1-28-18-9-7-15(8-10-18)12-24-25-14-16-13-23-21(27)19(11-22)20(16)26-17-5-3-2-4-6-17/h2-10,12-14H,1H3,(H2,23,26,27)/b24-12+,25-14+ |
InChI Key |
JZQRZRCNWGOGGU-OEIKEGJISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C/C2=CNC(=O)C(=C2NC3=CC=CC=C3)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=CC2=CNC(=O)C(=C2NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea](/img/structure/B11657092.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11657093.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11657097.png)
![Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11657099.png)
![N'-[(E)-[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11657130.png)
![N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B11657136.png)
![2-[3-(3-Bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide](/img/structure/B11657139.png)
![(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B11657144.png)
![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11657150.png)
![2-{[2-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}benzoic acid](/img/structure/B11657152.png)
![Methyl 3-[(5-cyclohexyl-4-hydroxy-5-methyl-5,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]propanoate](/img/structure/B11657155.png)
![(6Z)-6-(3-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11657160.png)

![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11657173.png)
